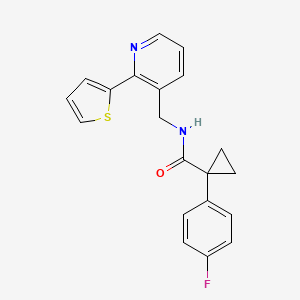
1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, organoboron compounds are highly valuable building blocks in organic synthesis . They can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用
Synthetic Methodologies
Research by Zhou et al. (2021) developed a high yield synthetic method for a compound closely related to the requested molecule. This work is crucial for understanding the synthetic pathways that could potentially apply to the target compound, highlighting the importance of nucleophilic substitution reactions and ester hydrolysis in its synthesis (Zhou et al., 2021).
Anticancer Applications
The search for novel anticancer agents led to the discovery of compounds that share structural similarities with the target molecule. For instance, compounds developed by Schroeder et al. (2009) as Met kinase inhibitors demonstrate the potential of similar compounds in cancer therapy, indicating that the target molecule could also possess significant anticancer properties (Schroeder et al., 2009).
Neurological Imaging
Research on compounds like 18F-Mefway for PET imaging of serotonin 1A receptors (Choi et al., 2015) indicates that structurally related molecules could be utilized in neurological studies and diagnostics, emphasizing the role of chemical modifications in enhancing imaging capabilities (Choi et al., 2015).
Molecular Interaction Studies
The study of hydrogen bonding in anticonvulsant enaminones (Kubicki et al., 2000) provides insight into the molecular interactions that could be relevant for the target compound. Understanding these interactions is essential for predicting the compound's behavior in biological systems and its potential applications in drug design (Kubicki et al., 2000).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-16-7-5-15(6-8-16)20(9-10-20)19(24)23-13-14-3-1-11-22-18(14)17-4-2-12-25-17/h1-8,11-12H,9-10,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXXOVWSKPHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2649895.png)

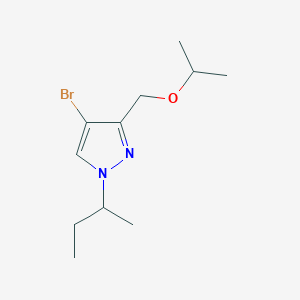
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2649900.png)
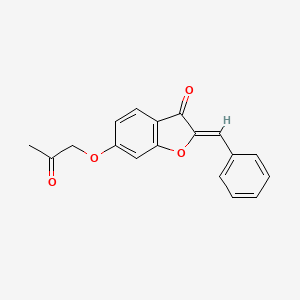
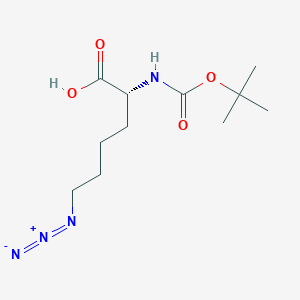
![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)

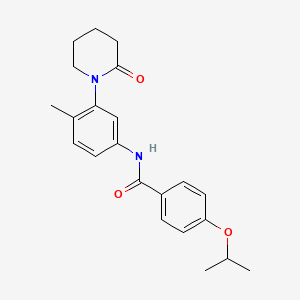
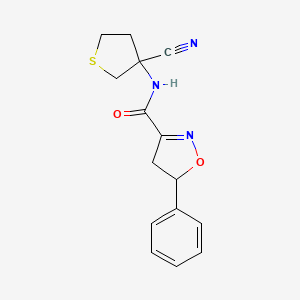
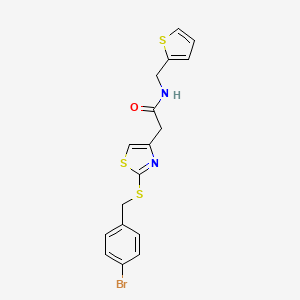
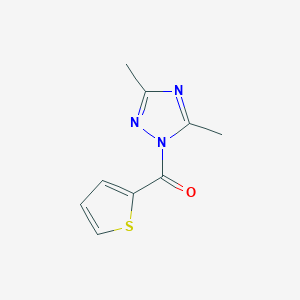

![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)